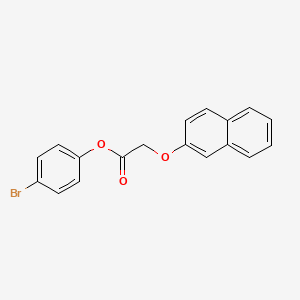

4-Bromophenyl (naphthalen-2-yloxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13BrO3 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

(4-bromophenyl) 2-naphthalen-2-yloxyacetate |

InChI |

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)22-18(20)12-21-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

InChI Key |

XTNGEUNJYNJCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for 4 Bromophenyl Naphthalen 2 Yloxy Acetate

Retrosynthetic Analysis and Strategic Disconnections for the Ester and Ether Linkages

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 4-Bromophenyl (naphthalen-2-yloxy)acetate, there are two primary bonds to consider for disconnection: the ester C-O bond and the ether C-O bond.

Disconnection of the Ester Linkage: A primary retrosynthetic cut across the ester bond yields two key synthons: a (naphthalen-2-yloxy)acetyl cation and a 4-bromophenoxide anion. youtube.com The corresponding synthetic equivalents are (naphthalen-2-yloxy)acetic acid (or its activated derivative, like an acyl chloride) and 4-bromophenol (B116583). This route prioritizes the formation of the ether linkage first, followed by an esterification reaction. This is often the more common and strategically sound approach.

Disconnection of the Ether Linkage: Alternatively, disconnecting the diaryl ether bond leads to a 4-bromophenyl acetate-derived synthon and a naphthalen-2-oxide synthon. The practical starting materials for this approach would be a suitable precursor to the aryl cation, such as (4-bromophenoxy)acetyl chloride, and 2-naphthol (B1666908).

The first strategy, forming the (naphthalen-2-yloxy)acetic acid intermediate, is generally preferred as the subsequent esterification is typically a high-yielding and reliable transformation.

Classical Esterification Routes for this compound Precursors

Once the precursor, (naphthalen-2-yloxy)acetic acid, is synthesized, several classical methods can be employed for the final esterification step with 4-bromophenol. hmdb.canih.gov

Fischer-Speier Esterification : This is a straightforward method involving the reaction of the carboxylic acid and the alcohol (in this case, 4-bromophenol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by removing the water byproduct or using one of the reactants in excess. masterorganicchemistry.com

Acyl Chloride Method : A more reactive approach involves converting the (naphthalen-2-yloxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (naphthalen-2-yloxy)acetyl chloride can then react readily with 4-bromophenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the final ester product with high efficiency.

Carbodiimide-Mediated Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct coupling of the carboxylic acid and the phenol (B47542). This method is known for its mild conditions.

Etherification Approaches in the Synthesis of this compound Substructures

The formation of the diaryl ether bond is a critical step in the synthesis of the (naphthalen-2-yloxy)acetic acid precursor. Several powerful transition-metal-catalyzed and classical methods are available for this transformation.

Palladium- and Nickel-Catalyzed Decarbonylative Diaryl Ether Synthesis

A modern approach to diaryl ether synthesis involves the decarbonylative coupling of aryl esters with aryl halides, catalyzed by palladium or nickel complexes. acs.org This method avoids the need to pre-form a phenol, directly using an ester as a coupling partner. While not a direct route to the final product in one step, this strategy could be envisioned for analogous syntheses. The reaction typically requires a specialized diphosphine ligand to facilitate the catalytic cycle. acs.org

Ullmann-Type and Buchwald–Hartwig Cross-Coupling Methodologies for Aryl Ethers

The most prevalent methods for constructing diaryl ethers involve the cross-coupling of a phenol with an aryl halide.

Ullmann Condensation : This classical method involves the reaction of an alkali phenoxide with an aryl halide in the presence of a copper catalyst, often at high temperatures (100-220 °C). mdpi.comscielo.org.mx Modern modifications have led to milder reaction conditions. For instance, using inexpensive ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction. nih.govorganic-chemistry.org The choice of base is also critical, with cesium carbonate (Cs₂CO₃) often proving superior. mdpi.comnih.govacs.org A soluble and air-stable catalyst like bromo(triphenylphosphine)copper(I) has also been shown to be effective. umass.edu To synthesize the precursor for our target molecule, 2-naphthol would be coupled with an ethyl bromoacetate (B1195939) under Ullmann conditions.

Buchwald–Hartwig C-O Coupling : This palladium-catalyzed reaction has become a powerful and versatile tool for forming C-O bonds under relatively mild conditions. organic-chemistry.orgwikipedia.org The reaction couples a phenol (e.g., 2-naphthol) with an aryl halide or triflate (e.g., ethyl bromoacetate). The effectiveness of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. wuxiapptec.comjk-sci.com

Table 1: Comparison of Typical Conditions for Ullmann and Buchwald-Hartwig C-O Coupling

| Feature | Ullmann-Type Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper salts (e.g., CuI, Cu₂O, CuBr) mdpi.comacs.org | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) wuxiapptec.com |

| Ligand | Often simple additives (e.g., N,N-dimethylglycine, TMHD) or none nih.govorganic-chemistry.org | Bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos, DPPF) jk-sci.com |

| Base | Strong inorganic bases (e.g., Cs₂CO₃, K₂CO₃) mdpi.comnih.gov | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄) jk-sci.com |

| Solvent | High-boiling polar aprotic (e.g., NMP, DMF, Dioxane) umass.edu | Anhydrous ethereal or aromatic (e.g., Toluene (B28343), Dioxane, THF) jk-sci.com |

| Temperature | Often high (90-200 °C), but milder variations exist scielo.org.mxorganic-chemistry.org | Milder (Room temp. to 110 °C) wuxiapptec.com |

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Formation

Nucleophilic aromatic substitution (SₙAr) can be a viable pathway for diaryl ether synthesis if the aromatic ring to be substituted is sufficiently electron-deficient. masterorganicchemistry.com This typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group (like a halide). rsc.orgrsc.orgacs.org

For the synthesis of the (naphthalen-2-yloxy)acetate substructure, an SₙAr approach would involve reacting the sodium or potassium salt of 2-naphthol with a highly activated halo-acetate, such as ethyl 2-chloro-4-nitroacetate. However, given the lack of strong activating groups on the typical precursors for this specific target molecule, the SₙAr pathway is generally less feasible than the metal-catalyzed cross-coupling routes. In some cases, using a strong base like potassium tert-butoxide in a polar aprotic solvent like DMF can facilitate the reaction even with less activated substrates. acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to the efficient synthesis of the diaryl ether precursor of this compound. The choice of catalyst and associated ligands and conditions dictates the reaction's success, yield, and substrate scope.

For Ullmann-type reactions , the catalyst is typically a simple copper(I) or copper(II) salt. Recent advancements focus on the use of co-catalytic ligands to improve solubility and reaction rates, allowing for lower temperatures. organic-chemistry.org

For Buchwald-Hartwig couplings , the catalytic system is more complex, consisting of a palladium precursor and a specialized ligand. The ligand plays a crucial role in promoting both the oxidative addition of the aryl halide and the reductive elimination of the final product. wikipedia.orgjk-sci.com The development of increasingly bulky and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically hindered substrates. organic-chemistry.org

Table 2: Common Catalytic Systems for Diaryl Ether Synthesis

| Reaction Type | Catalyst Precursor | Common Ligands | Typical Base |

|---|---|---|---|

| Ullmann | CuI, Cu₂O, CuCl nih.govorganic-chemistry.org | N,N-Dimethylglycine, 1,10-Phenanthroline, TMHD nih.govorganic-chemistry.org | Cs₂CO₃, K₃PO₄ |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ wuxiapptec.com | Xantphos, RuPhos, BrettPhos, DPPF jk-sci.com | NaOtBu, K₃PO₄, LHMDS |

| Decarbonylative | Pd(OAc)₂, NiCl₂ acs.org | DPEphos, dcype acs.org | K₂CO₃, K₃PO₄ |

Homogeneous Catalysis in Aryl Ester and Ether Synthesis

The direct esterification of a carboxylic acid with a phenol, such as the reaction between naphthalen-2-yloxyacetic acid and 4-bromophenol, is often sluggish and requires catalytic activation. libretexts.org Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an effective route for this transformation.

Strong Brønsted acids are commonly employed as catalysts for this type of esterification, a method known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenol. masterorganicchemistry.commasterorganicchemistry.com Commonly used homogeneous acid catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. google.com Another effective, albeit less common, homogeneous catalyst for the direct synthesis of phenyl esters from phenols and carboxylic acids is a borate-sulfuric acid complex. google.com

An alternative to the direct use of carboxylic acids is their conversion to more reactive derivatives like acyl chlorides or acid anhydrides. Phenols react more readily with these reagents. For instance, phenol reacts with ethanoyl chloride at room temperature to form phenyl ethanoate. libretexts.org In cases where the acyl chloride is less reactive, such as with benzoyl chloride, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521), which then reacts more rapidly with the acyl chloride. libretexts.org Similarly, acid anhydrides can be used for the esterification of phenols, often requiring heating to proceed at a reasonable rate. libretexts.org

In the context of synthesizing this compound, a homogeneous catalytic approach would likely involve heating naphthalen-2-yloxyacetic acid and 4-bromophenol in the presence of a strong acid catalyst. The choice of catalyst and reaction conditions would need to be optimized to favor the formation of the desired ester.

| Catalyst | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Heating with reactants, often with removal of water. | Strong acid, readily available, and effective for Fischer esterification. | masterorganicchemistry.comgoogle.com |

| p-Toluenesulfonic Acid (TsOH) | Similar to sulfuric acid, often used in organic solvents. | Solid, less corrosive than sulfuric acid, and effective. | masterorganicchemistry.comgoogle.com |

| Methanesulfonic Acid (CH₃SO₃H) | Used in similar conditions to other strong acids. | Strong liquid acid, considered a greener alternative to some other mineral acids. | google.com |

| Borate-Sulfuric Acid Complex | Contacting the phenolic and carboxylic acid compounds at temperatures from 75°C to 285°C. | Effective for the direct synthesis of phenyl esters. | google.com |

| Zinc(II) salts (e.g., ZnO, Zn(OAc)₂) | Effective for esterification of fatty acids with alcohols, operating as a homogeneous catalyst at elevated temperatures. | Can be recovered and recycled, offering a bridge between homogeneous and heterogeneous catalysis. | nih.gov |

Heterogeneous Catalysis and Green Chemistry Considerations in Esterification

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, presents several advantages in the synthesis of esters, aligning well with the principles of green chemistry. These catalysts are generally non-corrosive, environmentally benign, and can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste. acs.org

A variety of solid acid catalysts have been shown to be effective for esterification reactions. These include:

Ion-exchange resins: Materials like Amberlyst-15 are acidic polymers that can effectively catalyze esterification. However, their thermal stability can be a limitation, with degradation often occurring at temperatures above 120°C.

Zeolites: These are microporous aluminosilicate (B74896) minerals that possess acidic sites within their structure. Zeolites such as H-ZSM-5 and H-beta have been tested for esterification, but their small pore size can be a disadvantage when dealing with bulky molecules.

Silica-supported acids: Sulfuric acid or other acids can be immobilized on a solid support like silica, creating a stable and reusable heterogeneous catalyst. For example, H₂WO₄/SiO₂ has been investigated as a stable, high-temperature catalytic system for esterification.

The application of heterogeneous catalysts is a cornerstone of sustainable chemical production. acs.org Their use can lead to cleaner production processes with reduced environmental impact compared to traditional homogeneous systems. acs.org For the synthesis of this compound, employing a solid acid catalyst could offer a more sustainable route, provided a catalyst with suitable activity and stability at the required reaction temperature can be identified.

| Catalyst Type | Examples | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Ion-Exchange Resins | Amberlyst-15 | High catalytic activity, easy to handle. | Limited thermal stability (typically ≤ 120°C). | acs.org |

| Zeolites | H-ZSM-5, H-beta | High thermal stability, shape selectivity. | Small pore size may limit access for bulky reactants. | acs.org |

| Supported Acids | H₂WO₄/SiO₂, Silica-supported Sulfuric Acid | Good thermal stability, reusable. | Potential for leaching of the active species. | acs.org |

| N-bromosuccinimide (NBS) | N/A | Metal-free, air- and moisture-tolerant, efficient for aryl and alkyl carboxylic acids. | Requires a specific protocol for catalyst recycling. | nih.gov |

Solvent Effects and Reaction Condition Optimization for High Yield and Purity

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. The solvent can significantly influence the reaction equilibrium and kinetics of esterification. researchgate.net For instance, in the esterification of phenols, the use of non-polar solvents like benzene (B151609) or carbon tetrachloride can reduce the formation of by-products. researchgate.net

A key challenge in Fischer esterification is the production of water as a byproduct, which can hydrolyze the ester product and shift the equilibrium back towards the reactants. chemguide.co.uk To overcome this, the reaction is often carried out in a solvent that forms an azeotrope with water, such as toluene or heptane. google.com By using a Dean-Stark apparatus or a similar setup, the water can be continuously removed from the reaction mixture as it is formed, thereby driving the reaction to completion. google.com

Other reaction parameters that require optimization include:

Temperature: Esterification reactions are typically performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or products. The optimal temperature will depend on the specific reactants, catalyst, and solvent used.

Molar Ratio of Reactants: While a stoichiometric ratio of reactants can be used, it is common to use an excess of one of the reactants, often the less expensive one, to shift the equilibrium towards the product side. masterorganicchemistry.commasterorganicchemistry.com

Catalyst Loading: The amount of catalyst used should be sufficient to achieve a reasonable reaction rate but should be minimized to reduce cost and potential side reactions. The optimal catalyst loading typically falls in the range of 0.1 to 10 mole % based on the limiting reactant. google.com

For the synthesis of this compound, a systematic study of these parameters would be necessary to identify the optimal conditions for achieving high yield and purity. This would likely involve screening different solvents, optimizing the reaction temperature, and determining the ideal molar ratio of naphthalen-2-yloxyacetic acid to 4-bromophenol and the optimal catalyst concentration.

| Solvent | Effect on Esterification | Rationale | Reference |

|---|---|---|---|

| Toluene/Heptane | Favors product formation. | Forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, thus driving the equilibrium forward. | google.com |

| Benzene/Carbon Tetrachloride | Can reduce the formation of by-products in the esterification of phenols. | Non-polar nature can influence reaction pathways and minimize side reactions. | researchgate.net |

| No Solvent (Neat Conditions) | Can be effective, especially with an excess of one reactant acting as the solvent. | Reduces waste and simplifies purification, aligning with green chemistry principles. | nih.gov |

| Dimethylformamide (DMF) | Can have a negative effect on reaction kinetics. | Solvent-reactant interactions can inhibit the reaction. | researchgate.net |

| Acetonitrile | Can have a beneficial effect on esterification kinetics. | Favorable solvent-reactant interactions can promote the reaction rate. | researchgate.net |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Bromophenyl Naphthalen 2 Yloxy Acetate

Hydrolysis Kinetics and Mechanism of the Ester Linkage

The ester linkage in 4-Bromophenyl (naphthalen-2-yloxy)acetate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The mechanism of this transformation typically proceeds through a nucleophilic acyl substitution pathway.

Under basic conditions, the hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and 4-bromophenol (B116583). The reaction is generally second-order, being first-order in both the ester and the hydroxide ion.

In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. chemicalbook.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemicalbook.com Subsequent proton transfer and elimination of 4-bromophenol lead to the formation of naphthalen-2-yloxyacetic acid.

Transesterification Reactivity of this compound

Transesterification is a process where the 4-bromophenyl group of the ester can be exchanged with another alcohol moiety. This reaction can be catalyzed by acids, bases, or various metal catalysts. epo.orgorganic-chemistry.orgmasterorganicchemistry.com The general mechanism, similar to hydrolysis, involves a nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate, followed by the elimination of 4-bromophenol.

The reaction is typically reversible, and to drive the equilibrium towards the desired product, the reactant alcohol is often used in excess as the solvent. masterorganicchemistry.com Various catalysts have been developed to facilitate this transformation under mild conditions. For example, N-heterocyclic carbenes and zinc clusters have been shown to be effective for the transesterification of phenyl acetates. organic-chemistry.org The acetylation of long-chain fatty alcohols can be achieved using ethyl or methyl acetate (B1210297) in the presence of solid sodium hydroxide. nih.gov

While specific studies on the transesterification of this compound are not prevalent in the literature, the reactivity is expected to be similar to other phenyl acetates. The choice of catalyst and reaction conditions would be crucial in achieving high yields and selectivity.

Reactivity of the Bromo-Substituted Phenyl Moiety in this compound

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo-substituted phenyl group of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Studies on the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) and 4-bromoacetophenone with phenylboronic acid have demonstrated high conversion rates with various palladium catalysts. researchgate.netarkat-usa.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.commdpi.comnih.govfrontiersin.org The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. nih.gov The reaction often exhibits high stereoselectivity, favoring the formation of the trans-alkene. youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgyoutube.com The reaction can also proceed under copper-free conditions. libretexts.orgacs.orgpitt.edu The generally accepted mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the arylalkyne product. youtube.com

The following table summarizes typical conditions for these cross-coupling reactions with analogous 4-bromophenyl substrates.

| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/Water | >99 | researchgate.net |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water | 94 | arkat-usa.org |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)2/PPh3 | NaOAc | DMF | High | youtube.com |

| Sonogashira | 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh3)4/CuI | Et3N | Benzene (B151609) | - | - |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA) of the bromine atom on the 4-bromophenyl moiety is generally challenging due to the high strength of the C-Br bond in aryl halides. libretexts.org However, such reactions can proceed if the aromatic ring is activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.orgbyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine, forming the Meisenheimer complex. libretexts.orgchadsprep.com The leaving group is then eliminated to restore the aromaticity of the ring. chadsprep.com In the case of this compound, the ester group is moderately electron-withdrawing, which may not be sufficient to significantly activate the ring towards SNA under standard conditions. More forcing conditions or the use of highly reactive nucleophiles might be necessary to effect this transformation.

Reactivity of the Naphthalenyloxy Moiety in this compound

The naphthalenyloxy portion of the molecule is also amenable to chemical modification, particularly through electrophilic aromatic substitution on the naphthalene (B1677914) ring.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalenyloxy group is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions relative to the oxygen atom. vanderbilt.edulibretexts.org In the case of the 2-naphthalenyloxy moiety, the positions most susceptible to electrophilic attack are the 1 and 3 positions.

The mechanism of EAS involves the attack of an electrophile by the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. vanderbilt.edu A base then abstracts a proton from the carbon bearing the electrophile, restoring the aromatic system. vanderbilt.edu The regioselectivity of the reaction is determined by the stability of the carbocation intermediate. For 2-substituted naphthalenes, attack at the 1-position generally leads to a more stable intermediate where the aromaticity of the adjacent ring is preserved in some resonance structures. stackexchange.com

The acetylation of 2-naphthol (B1666908), a related precursor, yields 2-naphthyl acetate and demonstrates the reactivity of the naphthalene ring system. researchgate.net While specific studies on the EAS of this compound are scarce, the directing effects of the naphthalenyloxy group are well-established, predicting substitution at the 1-position as the major outcome.

Photochemical Reactivity and Radical Transformations

The photochemical behavior of this compound is anticipated to be rich and complex, primarily dictated by the presence of the naphthalene and bromophenyl chromophores. Photochemical reactions often proceed via the formation of highly reactive radical intermediates upon absorption of light.

One of the most relevant analogous photochemical transformations for aryl esters is the photo-Fries rearrangement . This reaction typically involves the homolytic cleavage of the ester's C–O bond upon UV irradiation, generating an acyl radical and a phenoxy radical, which are held within a solvent cage. conicet.gov.ar These radicals can then recombine in different ways to yield ortho- and para-hydroxyketones or revert to the starting ester. conicet.gov.ar Diffusion of the radicals out of the solvent cage can lead to the formation of a phenol (B47542) by abstracting a hydrogen atom from the solvent. conicet.gov.ar For this compound, this would involve the formation of a naphthalen-2-yloxycarbonyl radical and a 4-bromophenyl radical.

Furthermore, the naphthalene moiety itself is photochemically active. Upon direct photolysis, naphthalene and its derivatives can form radical-cations. rsc.org These radical-cations are highly reactive and can undergo various subsequent reactions, including rapid reactions with nucleophiles or the parent substrate. rsc.org For instance, the radical-cation of 1-naphthylethanoic acid has been shown to undergo rapid decarboxylation. rsc.org

The presence of the bromine atom on the phenyl ring introduces another potential reaction pathway. The carbon-bromine bond is known to be susceptible to homolytic cleavage under photolytic conditions, which would lead to the formation of an aryl radical. This process can initiate a variety of radical chain reactions.

The expected photochemical transformations of this compound, based on analogous systems, are summarized in the table below.

| Reaction Type | Potential Intermediates | Potential Products | Analogous System |

| Photo-Fries Rearrangement | Naphthalen-2-yloxycarbonyl radical, 4-bromophenyl radical | Hydroxy-bromobenzophenones, 4-bromophenol | Aryl benzoates conicet.gov.ar |

| Radical-Cation Formation | This compound radical-cation | Products of nucleophilic attack or fragmentation | Naphthalene and its derivatives rsc.org |

| C-Br Bond Cleavage | 4-(naphthalen-2-yloxy)acetoxyphenyl radical, Bromine radical | Products from aryl radical reactions | Aryl bromides |

This table presents potential reactions based on the behavior of structurally similar compounds, as direct studies on this compound are not available.

Computational Probing of Reaction Pathways and Transition States for this compound Transformations

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the mechanistic details of reactions involving this compound. Such studies can provide valuable insights into reaction pathways, the geometries of transition states, and the activation energies that govern reaction kinetics.

Computational investigations would likely begin with the optimization of the ground-state geometry of this compound to determine its most stable conformation. Subsequent calculations can then map out the potential energy surfaces for various possible transformations.

For instance, in the context of the photo-Fries rearrangement, computational methods can be employed to model the homolytic cleavage of the ester bond. This would involve calculating the bond dissociation energy and locating the transition state for this process. The energies of the resulting radical intermediates and the subsequent recombination pathways to form ortho and para products can also be calculated, providing a theoretical basis for predicting product ratios.

Similarly, the pathways for radical-cation formation and subsequent reactions can be computationally explored. The ionization potential of the molecule can be calculated, and the structure and spin density distribution of the resulting radical-cation can be determined. Transition states for reactions of this radical-cation with nucleophiles or for fragmentation processes can be located to understand its reactivity.

The table below outlines potential computational approaches and the insights they could provide for understanding the reactivity of this compound.

| Computational Method | Target of Investigation | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Ground and excited state geometries | Stable conformations, electronic properties | Understanding the molecule's initial state before reaction. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Prediction of UV-Vis absorption bands | Identifying the wavelengths of light that can initiate photochemical reactions. conicet.gov.ar |

| Transition State Search Algorithms | Reaction transition states | Geometries and energies of transition states, activation barriers | Predicting the feasibility and rates of different reaction pathways. researchgate.netrsc.org |

| Bond Dissociation Energy (BDE) Calculations | C-O and C-Br bonds | Energy required for homolytic bond cleavage | Assessing the likelihood of radical formation at different sites in the molecule. |

| Molecular Dynamics (MD) Simulations | Solvated system behavior | Influence of solvent on reaction pathways, diffusion of intermediates | Simulating the "cage effect" in the photo-Fries rearrangement. |

This table illustrates how standard computational chemistry methods could be applied to study the reactivity of this compound, based on their application to other organic molecules.

Single-Crystal X-ray Diffraction Analysis for Precise Bond Geometries and Packing

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its likely bond geometries and crystal packing can be inferred from the analysis of closely related structures containing both 4-bromophenyl and naphthalene moieties. Compounds such as N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide nih.gov and 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol nih.gov provide valuable insights into the expected structural parameters.

The crystal structure of this compound is expected to be monoclinic or orthorhombic. The fundamental bond lengths and angles within the 4-bromophenyl and naphthalene groups are anticipated to be within the standard ranges for sp2-hybridized carbon atoms. The C-Br bond length is expected to be approximately 1.90 Å. The ester group will exhibit characteristic C=O and C-O bond lengths of around 1.20 Å and 1.35 Å, respectively.

A key feature of the molecular structure will be the dihedral angle between the plane of the 4-bromophenyl ring and the naphthalene ring system. In related structures, these angles can vary significantly, from approximately 65° to 77°, depending on the nature of the linking group and the influence of crystal packing forces. nih.govnih.gov The crystal packing is likely to be dominated by van der Waals interactions, with the potential for weak C-H···O hydrogen bonds involving the ester oxygen atoms and aromatic C-H donors. These interactions would play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

Table 1: Predicted Bond Geometries for this compound Based on Analogous Compounds

| Bond/Angle | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| Naphthalene C-C Bond Lengths | 1.36 - 1.42 Å |

| Phenyl C-C Bond Lengths | ~1.39 Å |

| C=O Bond Length | ~1.20 Å |

| Ester C-O Bond Length | ~1.35 Å |

| Ether C-O Bond Length | ~1.37 Å |

| C-O-C Angle (ether) | ~118° |

| O-C-C Angle (ester) | ~110° |

| C-C-O Angle (ester) | ~125° |

| Dihedral Angle (Phenyl-Naphthyl) | 60° - 80° |

Solid-State Nuclear Magnetic Resonance Spectroscopy for Polymorphism and Local Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. In the context of this compound, ssNMR would be instrumental in identifying and characterizing potential polymorphism. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties, and ssNMR can readily distinguish between them due to differences in the local chemical environments of the nuclei.

¹³C ssNMR would provide information on the number of crystallographically inequivalent molecules in the unit cell. The chemical shifts of the carbon atoms in the 4-bromophenyl and naphthalene rings would be sensitive to the molecular conformation and intermolecular interactions. For instance, the carbon atoms involved in or adjacent to any C-H···O hydrogen bonds would likely show different chemical shifts compared to those in a polymorph where such interactions are absent.

Furthermore, specialized ssNMR techniques could be employed to study the proximity of different functional groups. For example, cross-polarization experiments could be used to enhance the signals of carbon nuclei and to probe the spatial relationships between protons and carbons. While specific ssNMR data for this compound is not available, the technique holds significant promise for a detailed characterization of its solid-state forms and local structure. nih.gov

Conformational Landscape and Energy Minima of this compound in Solution and Solid State

In the solid state, the conformation will be largely fixed by the crystal packing forces. The dihedral angle between the aromatic rings is a critical parameter, and as seen in related structures, it is unlikely to be 0° or 90° due to a combination of steric repulsion and the desire for stabilizing π-stacking interactions. The conformation of the acetate group will also be influenced by the crystalline environment, with the potential for planar or near-planar arrangements to maximize intermolecular contacts.

In solution, the molecule will exist as an equilibrium of different conformers. The rotational barriers around the C-O bonds are expected to be relatively low, allowing for a range of orientations of the aromatic rings with respect to each other. The preferred conformation in solution will be influenced by the solvent's polarity, with more polar solvents potentially stabilizing conformers with larger dipole moments. Computational modeling, in conjunction with solution-phase NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, would be invaluable for mapping the conformational landscape and identifying the lowest energy structures. The study of related molecules, such as 6-p-bromophenyl-1,4-oxathian-2-one, has shown how a combination of X-ray diffraction and solution NMR can provide a comprehensive picture of the conformational preferences. rsc.org

Vibrational Spectroscopy (e.g., Raman, Advanced Infrared) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. For this compound, these techniques can confirm the presence of the key structural motifs and offer insights into intermolecular interactions.

The FT-IR and Raman spectra will be characterized by a series of distinct bands corresponding to specific vibrational modes. The most prominent of these will be the C=O stretching vibration of the ester group, which is expected to appear in the region of 1730-1750 cm⁻¹ in the IR spectrum. The exact position of this band can be sensitive to the local environment and the presence of any hydrogen bonding.

The spectra will also feature characteristic bands for the aromatic rings. The C-H stretching vibrations of the naphthalene and bromophenyl groups will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages are expected in the 1000-1300 cm⁻¹ region. The presence of the bromine atom can be identified by a C-Br stretching vibration at lower frequencies.

The analysis of vibrational spectra of related fragments like p-bromophenoxyacetic acid nih.gov and naphthalene-1-yl acetic acid semanticscholar.org can aid in the precise assignment of the observed bands for this compound. Any significant shifts in the positions of these bands, particularly the C=O stretch, between different solid forms would be indicative of differences in hydrogen bonding or crystal packing, corroborating findings from ssNMR and X-ray diffraction. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1270 |

| C-O-C Symmetric Stretch (Ether) | 1000 - 1075 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-Br Stretch | 500 - 600 |

Detailed Research Findings

As of the current date, there are no specific research articles published that focus solely on 4-Bromophenyl (naphthalen-2-yloxy)acetate. However, the research on its constituent fragments and related molecules provides a basis for predicting its potential areas of interest.

Studies on other aryl esters containing naphthalene (B1677914) moieties have shown their utility in the development of liquid crystals due to the rigid nature of the aromatic rings. The presence of a halogen atom can influence the mesophase behavior and transition temperatures of such materials.

Research on compounds with aryl ether linkages often explores their conformational flexibility and the impact of the ether bridge on the electronic communication between the aromatic systems. In the context of materials science, this can be relevant for the design of molecules with specific charge-transport properties.

Computational and Theoretical Chemistry Studies of 4 Bromophenyl Naphthalen 2 Yloxy Acetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-Bromophenyl (naphthalen-2-yloxy)acetate. These studies, primarily employing Density Functional Theory (DFT), offer a detailed picture of the molecule's frontier molecular orbitals and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, these orbitals have been analyzed using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set.

The HOMO is predominantly located over the naphthalene (B1677914) ring, indicating that this is the region most susceptible to electrophilic attack. In contrast, the LUMO is distributed across the bromophenyl ring, suggesting this area is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

Table 1: Frontier Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.64 |

| HOMO-LUMO Energy Gap (ΔE) | 4.94 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

The calculated HOMO-LUMO gap of 4.94 eV suggests that this compound is a relatively stable molecule with moderate reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP analysis for this compound reveals distinct regions of positive and negative electrostatic potential.

The most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the ester group, identifying them as prime sites for electrophilic attack. Conversely, the regions of positive potential (blue areas) are primarily located around the hydrogen atoms. This detailed charge mapping is instrumental in understanding the molecule's intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

DFT has been successfully employed to determine the optimized molecular geometry of this compound and to predict its spectroscopic properties. These theoretical predictions show good agreement with experimental data, validating the computational approach.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies provide a powerful tool for structural elucidation. Using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, the ¹H and ¹³C NMR chemical shifts have been predicted. These theoretical values correlate well with experimental data, aiding in the assignment of the observed peaks.

Similarly, the vibrational frequencies (FT-IR and FT-Raman) have been calculated and scaled to account for systematic errors in the computational method. The predicted frequencies align closely with the experimental vibrational spectra, allowing for a detailed assignment of the vibrational modes of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of this compound. The calculations, typically performed in both gas phase and solvent environments, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

The primary electronic transitions are attributed to π→π* transitions within the aromatic rings. The simulated UV-Vis spectrum for this compound shows major absorption bands that are consistent with experimental findings, confirming the electronic transitions occurring within the molecule.

Table 2: Predicted UV-Vis Spectral Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| 285.43 | 0.1032 | HOMO -> LUMO (45%) | π -> π |

| 271.12 | 0.0876 | HOMO-1 -> LUMO (38%) | π -> π |

Data derived from TD-DFT/B3LYP/6-311++G(d,p) calculations.

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies are computational or mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. tandfonline.com These models establish a mathematical relationship between the chemical structure of a molecule and a specific property of interest. For non-biological attributes, QSPR can be employed to predict a wide range of physicochemical properties, such as melting point, boiling point, solubility, and refractive index, without the need for experimental measurements. nih.govbiointerfaceresearch.com This approach is particularly valuable in materials science and chemical engineering for designing molecules with desired characteristics. nih.gov

In the context of this compound and its analogues, QSPR models can be developed to understand how structural modifications influence their non-biological properties. Analogues could be generated by altering the substituent on the phenyl ring, changing the position of the bromo group, or modifying the naphthalene moiety. The properties of these analogues can then be correlated with various molecular descriptors.

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound analogues for non-biological properties are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining studies on structurally related compounds, such as halogenated aromatic compounds, naphthalene derivatives, and aryl esters. tandfonline.comnih.gov

Research on halogenated aromatic compounds has demonstrated that properties like aqueous solubility can be effectively modeled using molecular connectivity indices and other structural descriptors. tandfonline.com Similarly, QSPR models have been successfully developed to predict the melting points of polycyclic aromatic hydrocarbons and substituted benzenes. researchgate.netbohrium.comdergipark.org.tr These models often utilize descriptors related to molecular size, shape, symmetry, and intermolecular forces. For instance, in a study on polycyclic aromatic hydrocarbons, descriptors such as molecular weight and symmetry were found to be crucial in predicting melting points. researchgate.net

For properties like refractive index, QSPR models have been established for various classes of organic compounds, including polymers and aliphatic carboxylic acids. acs.orgnih.govmdpi.comresearchgate.net These models often employ 2D descriptors that can be calculated directly from the chemical structure. Molar refractivity, a measure of the total polarizability of a mole of a substance, is another key property that can be predicted using QSPR and is related to the London dispersive forces. ualberta.canih.govresearchgate.nettaylorandfrancis.com

Computational studies on naphthalene derivatives have provided insights into their electronic and optical properties. nih.govsamipubco.com For example, Density Functional Theory (DFT) calculations have been used to determine the HOMO-LUMO gap, which is related to the electronic excitability of the molecule. samipubco.com Such quantum chemical descriptors can be powerful tools in the development of robust QSPR models.

To illustrate how a QSPR study for this compound analogues might be conducted, a hypothetical dataset can be constructed. In this dataset, various analogues would be defined by systematic structural changes. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Hypothetical Data Table of this compound Analogues and Their Predicted Non-Biological Properties

| Analogue | Substituent (X) | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Refractive Index |

| 1 | H | 292.31 | 115.2 | 1.658 |

| 2 | 4-Br | 371.20 | 145.8 | 1.682 |

| 3 | 4-Cl | 326.75 | 138.5 | 1.671 |

| 4 | 4-F | 310.30 | 125.1 | 1.662 |

| 5 | 4-CH₃ | 306.34 | 120.7 | 1.660 |

| 6 | 3-Br | 371.20 | 132.4 | 1.679 |

| 7 | 2-Br | 371.20 | 128.9 | 1.675 |

A QSPR model would then be developed by finding a mathematical equation that best correlates the molecular descriptors with the experimental or computationally predicted properties. For example, a simplified linear QSPR model for the melting point (MP) might look like:

MP = β₀ + β₁ (Molecular Weight) + β₂ (LogP) + β₃ (Polar Surface Area) + ...

Where β coefficients are determined through statistical regression analysis.

Hypothetical Data Table of Molecular Descriptors for QSPR Analysis

| Analogue | Molecular Descriptor 1 (e.g., Wiener Index) | Molecular Descriptor 2 (e.g., HOMO Energy) | Molecular Descriptor 3 (e.g., Molar Refractivity) |

| 1 | 1580 | -6.2 eV | 85.3 |

| 2 | 1720 | -6.5 eV | 90.1 |

| 3 | 1690 | -6.4 eV | 88.5 |

| 4 | 1620 | -6.3 eV | 86.1 |

| 5 | 1650 | -6.1 eV | 87.9 |

| 6 | 1715 | -6.6 eV | 90.0 |

| 7 | 1705 | -6.7 eV | 89.8 |

By analyzing the coefficients of the QSPR model, researchers can gain insights into which structural features are most influential for a given property. For instance, a positive coefficient for molecular weight in a melting point model would suggest that heavier analogues tend to have higher melting points. Such models, once validated, can be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of materials with specific non-biological attributes.

Chemical Transformations and Derivatization of 4 Bromophenyl Naphthalen 2 Yloxy Acetate

Palladium-Catalyzed Decarbonylative Coupling and Ester Dance Reactions

Palladium catalysis provides powerful tools for the transformation of aromatic esters. Two significant reactions applicable to 4-bromophenyl (naphthalen-2-yloxy)acetate are decarbonylative coupling and the "ester dance" reaction.

Decarbonylative coupling involves the palladium-catalyzed cleavage of the C(acyl)-O bond of an ester, followed by the extrusion of carbon monoxide and subsequent bond formation. This process can be used to form C-C, C-H, or C-heteroatom bonds, effectively converting the ester into other functional groups. For instance, in a decarbonylative C-H coupling, the (naphthalen-2-yloxy)acetyl group could be replaced by a direct bond to a C-H activated substrate.

A related and fascinating transformation is the "ester dance" reaction, a palladium-catalyzed translocation of an ester group around an aromatic ring. nih.gov This reaction proceeds via a sequence of metal-exchange processes, allowing an ester substituent to migrate from one carbon atom to another on the same ring. nih.gov While not specifically documented for this compound, the principles observed with analogous aromatic esters, such as phenyl isonicotinate (B8489971) rearranging to phenyl nicotinate, suggest its potential applicability. nih.gov This reaction is typically performed at high temperatures, for example, 140-170°C. nih.gov It has been demonstrated that the ester dance can be combined with a decarbonylative coupling in a one-pot process, where the ester first migrates to a new position before undergoing the coupling reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Ester Dance Reactions on Aromatic Esters nih.gov

| Starting Material | Product (Regioisomer) | Yield |

| Phenyl 4-pyridinecarboxylate | Phenyl nicotinate | Moderate Conversion |

| 2-Methoxyisonicotinate | 2-Methoxyisonicotinate (rearranged) | 61% |

| 2-Ethoxyisonicotinate | 2-Ethoxyisonicotinate (rearranged) | 47% |

| Phenyl 3-thiocarboxylate | Phenyl 2-thiocarboxylate (intermediate) | Not isolated |

This table illustrates the concept of the ester dance reaction on various aromatic esters, a transformation potentially applicable to the title compound.

Functionalization of the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring is a key functional handle for a wide array of cross-coupling reactions, primarily catalyzed by palladium. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent makes the molecule an ideal substrate for numerous well-established cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond at the site of the bromine atom, yielding a substituted stilbene-like derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl substituent. mdpi.com

Negishi Coupling: Reaction with an organozinc reagent, which is known for its high reactivity and functional group tolerance. mdpi.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base.

Microwave irradiation has been shown to significantly accelerate many of these cross-coupling reactions, often leading to higher yields in shorter reaction times. mdpi.com

Other Functionalizations: Beyond palladium catalysis, the aryl bromide can be transformed via other methods. Lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, can convert the aryl bromide into a highly reactive aryllithium species. psu.edu This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. Additionally, the bromo-substituent can be converted into other functionalities, such as an azide (B81097) group, which can then participate in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org

Table 2: Overview of Potential Cross-Coupling Reactions on the Bromo-Phenyl Ring

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄ + Base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ + Ligand |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂ + CuI |

| Negishi Coupling | R-ZnX | C-C (Aryl-Alkyl/Aryl) | Pd(0) or Pd(II) species |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd catalyst + Ligand + Base |

This table summarizes key cross-coupling reactions that can be used to functionalize the 4-bromophenyl moiety.

Modifications of the Naphthalenyloxy Moiety

The naphthalene (B1677914) ring system is another site for potential modification, primarily through electrophilic aromatic substitution or modern C-H functionalization techniques. While generally less reactive towards electrophilic substitution than benzene (B151609), the directing effects of the ether oxygen would influence the position of substitution.

More advanced and selective methods involve transition-metal-catalyzed C-H activation/functionalization. exlibrisgroup.com These reactions allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds at specific positions on the naphthalene core, bypassing the need for pre-functionalized starting materials. exlibrisgroup.com The development of site-selective C-H functionalization of naphthalenes is an active area of research, with numerous methods being established for derivatization at various positions. exlibrisgroup.com Such strategies could be employed to introduce substituents onto the naphthalenyloxy part of the molecule, further increasing its structural diversity.

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues involves modifying the core structure of this compound. This can include changing the linker between the aryl groups, altering the substitution pattern, or replacing the ester functionality altogether.

For example, a close structural analogue, N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide, replaces the ester linkage with an amide bond and uses the naphthalen-1-yl isomer. nih.govnih.gov This compound is synthesized by reacting naphthalen-1-acetic acid with 4-bromoaniline (B143363). nih.gov

Another related structure, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, is formed through a three-component Betti-type reaction between 4-bromobenzaldehyde, 2-naphthol (B1666908), and morpholine. nih.gov This demonstrates how the constituent fragments of the title compound can be re-arranged to form entirely different scaffolds.

Starting from ethyl 2-(naphthalen-2-yloxy)acetate, a homologue of the parent acid, a series of N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide derivatives has been synthesized. saspublishers.com This involves converting the starting ester to a hydrazide, which is then used as a building block for constructing complex heterocyclic systems. saspublishers.com These examples highlight the utility of the naphthalenyloxyacetate core in building a variety of more complex molecules.

Table 3: Examples of Structural Analogues and Homologues

| Compound Name | Structural Difference from Title Compound | Synthetic Precursors |

| N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide | Amide linkage instead of ester; Naphthalen-1-yl isomer | Naphthalen-1-acetic acid, 4-bromoaniline nih.gov |

| 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol | Different connectivity and functional groups | 4-Bromobenzaldehyde, 2-naphthol, Morpholine nih.gov |

| N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide | Complex heterocyclic amide derivative | Ethyl 2-(naphthalen-2-yloxy)acetate, Hydrazine, Aromatic aldehydes saspublishers.com |

| (4-Bromophenyl)(naphthalen-2-yl)methanone | Decarbonylated ketone analogue | 4-Bromobenzoyl chloride, Naphthalene (via Friedel-Crafts) |

This table presents several compounds that are structurally related to this compound, illustrating different synthetic modifications.

Potential Applications of 4 Bromophenyl Naphthalen 2 Yloxy Acetate and Its Derivatives in Non Biological Fields

Materials Science Applications

The exploration of novel organic molecules for advanced materials is a significant area of chemical research. The unique structural features of compounds like 4-Bromophenyl (naphthalen-2-yloxy)acetate, which combine a brominated phenyl group with a naphthalene (B1677914) moiety through an ester linkage, suggest potential for development in materials science. However, a review of current scientific literature indicates a primary focus on the synthesis and characterization of related, but distinct, molecular structures.

Design of Liquid Crystalline Materials

Following a comprehensive review of scientific literature, no specific research was found that investigates the liquid crystalline properties of this compound or its direct derivatives. The design of liquid crystals often relies on molecules with specific anisotropic geometries, and while the core structure of this compound possesses some of the requisite features, dedicated studies to confirm or deny liquid crystalline behavior are not present in the available literature.

Polymerizable Monomers for Advanced Polymer Synthesis

There is currently no available research in the public domain that details the use of this compound as a polymerizable monomer for the synthesis of advanced polymers. The presence of the bromo- and naphthalene groups could theoretically offer sites for polymerization or modification, but studies exploring these possibilities have not been published.

Photo-responsive Materials and Fluorescent Probes

An extensive search of research databases did not yield any studies focused on the photo-responsive or fluorescent properties of this compound. While naphthalene-containing compounds can exhibit fluorescence, the specific photophysical characteristics of this molecule have not been reported.

Organic Electronics and Photonics (e.g., OLEDs, Sensors)

No published research could be identified that explores the application of this compound or its derivatives in the fields of organic electronics or photonics, such as in the development of Organic Light-Emitting Diodes (OLEDs) or chemical sensors.

Catalysis and Ligand Design

The design of effective ligands is crucial for the advancement of catalysis, enabling the synthesis of complex molecules and materials. The molecular architecture of this compound suggests potential for coordination with metal centers.

Development of Ligands for Metal Coordination

While the broader class of naphthalene-based acetic acids has been studied as ligands for metal complexes, there is a lack of specific research on the use of this compound in this capacity. Studies on related compounds, such as 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, have been conducted, focusing on their synthesis via Betti-type reactions to create chiral ligands. nih.govnih.gov However, direct investigations into the coordination chemistry of this compound itself are not available in the current body of scientific literature. The synthesis of this and related compounds often involves precursors like 4-bromobenzaldehyde, 2-naphthol (B1666908), and morpholine. nih.govnih.gov

Agrochemicals (Focus on synthesis, mechanisms of action at the chemical level)

The class of aryloxyacetic acid derivatives, which includes this compound, is a significant area of research in agrochemicals, particularly as herbicides. nih.govbeilstein-journals.orgbeilstein-archives.org

Synthesis

The synthesis of the parent compound, this compound, would typically involve a multi-step process. First, the precursor acid, (naphthalen-2-yloxy)acetic acid, is synthesized. This can be achieved through the reaction of 2-naphthol with an acetate (B1210297) source. The subsequent step is an esterification reaction between (naphthalen-2-yloxy)acetic acid and 4-bromophenol (B116583).

A general method for synthesizing aryloxyacetic acid esters involves phase transfer catalysis. unishivaji.ac.in In this procedure, the aryloxyacetic acid is treated with an alkyl halide in the presence of a phase transfer catalyst like tetra-n-butyl ammonium hydrogen sulfate. unishivaji.ac.in Another common laboratory synthesis involves reacting the acid with the desired alcohol or phenol (B47542) in the presence of a coupling agent such as 3-(ethyliminomethylideneamino)-N,N-dimethylpropane-1-amine hydrochloride (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

A representative synthesis pathway for related aryloxyacetic acid derivatives is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Phenol/Naphthol, Methyl Chloroacetate | CH₃CN, Anhydrous K₂CO₃ | Corresponding Ester Intermediate |

| 2 | Ester Intermediate from Step 1 | K₂CO₃ (base) | Aryloxyacetic Acid |

| 3 | Aryloxyacetic Acid, Substituted Phenol | EDCI, DMAP | Final Ester Product |

This table represents a generalized synthesis route for aryloxyacetic acid derivatives based on documented procedures. nih.gov

Mechanisms of Action at the Chemical Level

Derivatives of aryloxyacetic acid are known to function as potent herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govbeilstein-journals.orgbeilstein-archives.org HPPD is a non-heme Fe(II)-containing enzyme crucial for tyrosine catabolism in plants. beilstein-journals.org It catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA), a key precursor in the biosynthesis of plastoquinone. nih.govbeilstein-journals.org

The herbicidal action of these compounds occurs at a chemical level through competitive inhibition. The inhibitor molecule competes with the natural substrate, HPPA, for the active site of the HPPD enzyme. nih.gov By binding to the enzyme, often through chelation with the Fe(II) ion at the active site, the inhibitor blocks the conversion of HPPA to HGA. nih.gov This disruption halts the production of plastoquinone, which in turn leads to an accumulation of phytoene. nih.gov The subsequent photooxidation of chlorophyll and carotenoids in the absence of sufficient plastoquinone results in the characteristic bleaching symptoms, necrosis, and eventual death of the weed. nih.gov

Molecular docking studies on similar HPPD inhibitors reveal key interactions responsible for their efficacy, such as sandwich π-π interactions and bidentate interactions with the enzyme's active site, mimicking the binding of commercial herbicides. nih.govbeilstein-journals.org The aromatic moieties, like the naphthalene and bromophenyl groups in the target compound, are considered indispensable pharmacophores for potent HPPD inhibition. beilstein-archives.org

No Scientific Data Available for Environmental Chemistry and Abiotic Degradation of this compound

A comprehensive review of scientific databases and literature reveals a significant gap in the knowledge regarding the environmental fate and abiotic degradation of the chemical compound this compound. Despite extensive searches, no specific studies detailing its behavior in the environment were found.

As a result, it is not possible to provide a scientifically accurate and detailed analysis of its environmental chemistry as requested. The specific areas where data is lacking include:

Photolytic Degradation Pathways and Kinetics: There is no available information on how this compound degrades under the influence of light, what the resulting breakdown products are, or the speed at which these processes occur.

Hydrolytic Stability and Environmental Persistence: Data on the compound's stability in water and its potential to persist in abiotic environmental systems is not present in the available literature.

Sorption and Transport Characteristics: There are no studies detailing how this compound interacts with environmental matrices such as soil and water, which is crucial for understanding its mobility and potential for contaminating different environmental compartments.

Advanced Oxidation Processes for Abiotic Degradation: Information regarding the efficacy of advanced oxidation processes (AOPs), such as the use of hydroxyl radicals to break down this specific compound, is not available.

Without any dedicated research on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to determine the environmental impact and degradation pathways of this compound.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Bromophenyl Naphthalen 2 Yloxy Acetate

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like 4-Bromophenyl (naphthalen-2-yloxy)acetate. A reversed-phase HPLC (RP-HPLC) approach is typically most effective for this type of hydrophobic molecule. wikipedia.orgsielc.com The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

A standard HPLC system for this analysis would be equipped with a C18 column, which features octadecylsilane bonded to silica particles, providing a hydrophobic surface. wikipedia.org The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, to ensure efficient elution and separation of compounds with varying polarities. globalresearchonline.netchromatographyonline.com The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the elution of both more polar impurities and the highly retained target compound within a reasonable timeframe. globalresearchonline.net

Advanced detectors significantly enhance the information obtained from an HPLC run. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can acquire the UV-Visible spectrum for each eluting peak. This is particularly useful for compounds containing chromophores, such as the phenyl and naphthalene (B1677914) rings in the target molecule. The UV spectrum can aid in peak identification and purity assessment by comparing the spectra across a single peak. For this compound, strong absorbance would be expected due to its aromatic systems. researchgate.net

Table 1: Illustrative HPLC-DAD Purity Analysis Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

For the analysis of thermally stable and volatile byproducts or impurities that may be present in a sample of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. nih.gov This method separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

A typical GC-MS analysis would involve injecting a solution of the sample into a heated inlet, which volatilizes the compounds. These are then carried by an inert gas, such as helium, through a capillary column coated with a stationary phase (e.g., a polysiloxane). The temperature of the column is gradually increased to facilitate the separation of compounds with different boiling points.

The mass spectrometer, often a quadrupole or ion trap, is typically operated in electron ionization (EI) mode. In EI, high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The fragmentation pattern of this compound would be expected to show characteristic losses related to its ester functionality and aromatic rings. chemistrynotmystery.comwhitman.edulibretexts.org For instance, cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters. whitman.edu The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments, with two major isotopes, 79Br and 81Br, in nearly equal abundance.

Table 2: Predicted GC-MS Fragmentation for this compound

| Fragment Structure | m/z (for 79Br) | Description |

| [C18H13BrO3]+• | 356 | Molecular Ion |

| [C10H7O]+ | 143 | Naphthalenoxy fragment |

| [C8H6BrO2]+• | 213 | Bromophenoxyacetyl fragment |

| [C6H4Br]+ | 155 | Bromophenyl fragment |

Hyphenated Spectroscopic Techniques for Structural Confirmation (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the unambiguous structural elucidation of compounds in complex mixtures. nih.govasiapharmaceutics.infoiipseries.orgsaspublishers.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comdoaj.orgnih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, eliminating the need for tedious offline fraction collection and purification. mdpi.com For this compound, an LC-NMR experiment could provide proton (¹H) and carbon (¹³C) NMR data, confirming the connectivity of the atoms within the molecule and verifying the substitution patterns on the aromatic rings. This is particularly useful for distinguishing between potential isomers. LC-NMR can be operated in on-flow, stop-flow, or loop-collection modes to optimize sensitivity and resolution. mdpi.comnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that provides structural information on separated compounds. cannabisindustryjournal.comalwsci.comchromatographytoday.com As components elute from the GC column, they pass through a light pipe or are deposited onto an infrared-transparent window, and their infrared spectrum is recorded. chromatographytoday.com The IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-IR would be expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch), the carbon-oxygen single bonds (C-O stretch), and the aromatic carbon-carbon and carbon-hydrogen bonds. cannabisindustryjournal.com This technique is especially useful for differentiating between isomers that may have similar mass spectra but different IR spectra. cannabisindustryjournal.com

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govmassspeclab.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass of an ion with an accuracy of a few parts per million (ppm). massspeclab.commdpi.combruker.com This level of precision allows for the confident assignment of a molecular formula to the parent ion of this compound. The characteristic isotopic signature of bromine makes HRMS particularly well-suited for the analysis of brominated compounds. documentsdelivered.comresearchgate.netnih.gov

In addition to precise mass measurement of the molecular ion, HRMS is also used for detailed fragmentation analysis (MS/MS or MSn). nih.gov In an MS/MS experiment, the parent ion is isolated, fragmented, and the exact masses of the resulting fragment ions are measured. This provides detailed structural information and helps to piece together the different components of the molecule. This technique is instrumental in distinguishing between isomeric compounds and identifying unknown impurities. nih.govreddit.com

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Mass (example) | Mass Error (ppm) |

| [C18H1379BrO3+H]+ | 357.0121 | 357.0125 | 1.1 |

| [C18H1381BrO3+H]+ | 359.0100 | 359.0103 | 0.8 |

Quantitative Analysis Methods for Reaction Monitoring and Purity (e.g., Advanced UV-Vis, Quantitative NMR)

Accurate quantification is crucial for determining the purity of a final product and for monitoring the progress of a chemical reaction.

Advanced UV-Vis Spectrophotometry can be used for the quantitative analysis of this compound, leveraging the strong UV absorbance of the naphthalene and bromophenyl chromophores. icpms.cznih.govresearchgate.net By creating a calibration curve with standards of known concentration, the concentration of the target compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax), according to the Beer-Lambert law. Modern spectrophotometers offer high precision and can perform spectral scans to identify the optimal wavelength for quantification and to check for interfering substances.